An In-depth Technical Guide to the Discovery and Synthesis of Y4R Agonist-2
An In-depth Technical Guide to the Discovery and Synthesis of Y4R Agonist-2
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Y4R agonist-2, a potent and selective agonist for the Neuropeptide Y4 receptor (Y4R). This document details the synthetic chemistry, experimental protocols for biological evaluation, and the underlying signaling pathways, presenting a complete picture for researchers in the field of drug discovery and development.
Introduction to the Y4 Receptor and its Therapeutic Potential
The Neuropeptide Y (NPY) receptor family, composed of Y1, Y2, Y4, and Y5 receptors, plays a crucial role in regulating various physiological processes, including food intake, energy homeostasis, and gastrointestinal motility. The Y4 receptor, in particular, is preferentially activated by pancreatic polypeptide (PP) and is a key player in mediating satiety signals. This makes it an attractive therapeutic target for the development of anti-obesity medications. The discovery of potent and selective Y4R agonists is a significant step towards realizing this therapeutic potential.
Y4R agonist-2 (also identified as compound 24 in scientific literature) is a novel cyclic hexapeptide that has demonstrated picomolar binding affinity and high selectivity for the human Y4 receptor.[1] Its discovery represents a significant advancement in the development of non-natural peptidic ligands for this receptor.
Synthesis of Y4R Agonist-2
The synthesis of Y4R agonist-2 is based on a combination of solid-phase peptide synthesis (SPPS) for the linear precursor followed by a solution-phase intramolecular cyclization.[1] This strategy allows for the efficient construction of the complex cyclic peptide architecture.
General Synthesis Workflow
The overall synthetic workflow for Y4R agonist-2 can be summarized in the following steps:
Detailed Experimental Protocol: Synthesis of Y4R Agonist-2 (Compound 24)
The following protocol is adapted from the synthetic methodology reported by Konieczny et al. (2021).[1]
Materials:
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Fmoc-protected amino acids
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Rink amide resin
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N,N'-Diisopropylcarbodiimide (DIC)
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Oxyma Pure
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Piperidine
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)
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(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
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N,N-Diisopropylethylamine (DIPEA)
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Acetonitrile (ACN)
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Water (H₂O)
Procedure:
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Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:
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The linear peptide is assembled on a Rink amide resin using a standard Fmoc/tBu strategy on an automated peptide synthesizer.
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Fmoc deprotection is achieved by treating the resin with a 20% solution of piperidine in DMF.
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Amino acid couplings are performed using a solution of the Fmoc-protected amino acid, DIC, and Oxyma Pure in DMF. The coupling reaction is allowed to proceed for 1 hour at room temperature.
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The N-terminus is acylated with succinic anhydride.
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Cleavage and Deprotection:
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The peptidyl resin is treated with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
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The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold diethyl ether.
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Purification of the Linear Peptide:
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The crude linear peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
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Fractions containing the pure product are collected and lyophilized.
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Intramolecular Head-to-Side-Chain Cyclization:
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The purified linear peptide is dissolved in DMF.
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BOP and DIPEA are added to the solution to activate the N-terminal carboxylic acid and facilitate the intramolecular cyclization with the side chain of a suitably modified arginine residue.
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The reaction is stirred at room temperature and monitored by analytical RP-HPLC.
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Final Purification and Lyophilization:
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The crude cyclic peptide is purified by preparative RP-HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
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Fractions containing the pure cyclic peptide (Y4R agonist-2) are collected and lyophilized to yield the final product as a white powder.
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Pharmacological Characterization
Y4R agonist-2 has been extensively characterized for its binding affinity and functional activity at the human Y4 receptor.
Quantitative Pharmacological Data
The following tables summarize the key pharmacological data for Y4R agonist-2 (Compound 24) and related compounds as reported by Konieczny et al. (2021).[1]
Table 1: Y Receptor Binding Affinities (pKi)
| Compound | Y1R | Y2R | Y4R | Y5R |
| Y4R agonist-2 (24) | < 6.0 | 6.5 | 10.48 | 6.9 |
| hPP | 7.3 | 7.0 | 9.6 | 7.8 |
| Compound 18 | < 6.0 | 6.4 | 10.15 | 6.6 |
Table 2: Y4R Functional Activity (pEC₅₀ and Eₘₐₓ)
| Compound | Ca²⁺ Aequorin Assay (pEC₅₀) | Ca²⁺ Aequorin Assay (Eₘₐₓ %) | cAMP CAMYEN Assay (pEC₅₀) |
| Y4R agonist-2 (24) | 9.04 | 93 | 9.49 |
| hPP | 8.87 | 100 | 9.38 |
| Compound 18 | 9.27 | 96 | 9.77 |
hPP: human Pancreatic Polypeptide
Y4 Receptor Signaling Pathways
The Y4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o and Gq families of G proteins. Activation of these pathways leads to distinct downstream cellular responses.
Upon binding of an agonist like Y4R agonist-2, the Y4 receptor undergoes a conformational change, leading to the activation of its coupled G proteins.
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Gαi/o Pathway: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
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Gαq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).
The combination of these signaling events ultimately leads to the physiological response mediated by the Y4 receptor, such as the promotion of satiety.
Experimental Protocols for Pharmacological Evaluation
The following are generalized protocols for the key in vitro assays used to characterize Y4R agonist-2.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of a test compound for the Y4 receptor.
Workflow:
